Dipeptidylpeptidase IV Inhibitor II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipeptidylpeptidase IV Inhibitor II is a compound that inhibits the enzyme dipeptidyl peptidase IV. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting dipeptidyl peptidase IV, this compound helps to increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels. This makes it a valuable therapeutic agent for the treatment of type 2 diabetes mellitus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dipeptidylpeptidase IV inhibitors often involves the use of peptide synthesis techniques. For example, peptides with inhibitory activity against dipeptidyl peptidase IV can be synthesized from tripeptide mixtures such as Val-Pro-Xaa or Ile-Pro-Xaa . These peptides are isolated using reversed-phase high-performance liquid chromatography and their inhibitory activity is measured.
Industrial Production Methods: Industrial production of dipeptidylpeptidase IV inhibitors may involve the use of proteases to hydrolyze proteins from various sources. For instance, peptides with high dipeptidyl peptidase IV inhibitory activity can be produced from the hydrolysates of fish skin gelatin using proteases such as ginger protease . The hydrolysates are then screened for inhibitory activity using techniques like liquid chromatography-tandem mass spectrometry .
化学反应分析
Types of Reactions: Dipeptidylpeptidase IV inhibitors primarily undergo enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. These inhibitors interact with the active site of the dipeptidyl peptidase IV enzyme, preventing it from cleaving incretin hormones .
Common Reagents and Conditions: The synthesis of dipeptidylpeptidase IV inhibitors often involves the use of peptide synthesis reagents and conditions. For example, the synthesis of inhibitory peptides may require the use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .
Major Products Formed: The major products formed from the synthesis of dipeptidylpeptidase IV inhibitors are peptides with specific sequences that exhibit inhibitory activity against the enzyme. These peptides can vary in their amino acid composition and sequence, but they all share the ability to inhibit dipeptidyl peptidase IV .
科学研究应用
Dipeptidylpeptidase IV inhibitors have a wide range of scientific research applications. In the field of medicine, they are used as therapeutic agents for the treatment of type 2 diabetes mellitus . By inhibiting dipeptidyl peptidase IV, these compounds help to increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
In addition to their use in medicine, dipeptidylpeptidase IV inhibitors are also used in the study of enzyme kinetics and protein-protein interactions. They serve as valuable tools for understanding the role of dipeptidyl peptidase IV in various physiological processes and for identifying potential therapeutic targets .
作用机制
Dipeptidylpeptidase IV inhibitors exert their effects by binding to the active site of the dipeptidyl peptidase IV enzyme. This prevents the enzyme from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting the degradation of these hormones, dipeptidylpeptidase IV inhibitors help to increase their levels in the bloodstream, thereby enhancing insulin secretion and reducing blood glucose levels .
相似化合物的比较
Other similar compounds include glucagon-like peptide-1 receptor agonists, which also enhance insulin secretion and reduce blood glucose levels . dipeptidylpeptidase IV inhibitors are unique in that they specifically target the enzyme responsible for the degradation of incretin hormones, whereas glucagon-like peptide-1 receptor agonists directly activate the glucagon-like peptide-1 receptor .
Similar compounds to dipeptidylpeptidase IV inhibitors include:
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties and clinical efficacy .
属性
分子式 |
C16H22ClN3O4 |
---|---|
分子量 |
355.81 g/mol |
IUPAC 名称 |
[(4-amino-5-oxo-5-pyrrolidin-1-ylpentanoyl)amino] benzoate;hydrochloride |
InChI |
InChI=1S/C16H21N3O4.ClH/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20);1H |
InChI 键 |
IKDLDSIXRRFKIT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C(CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。